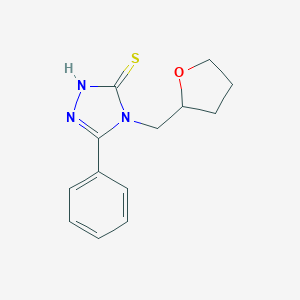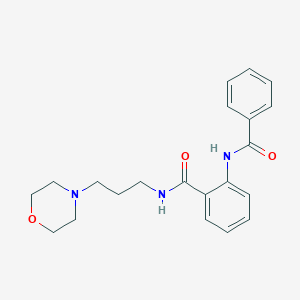
4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione is not fully understood. However, it is believed to inhibit the growth and proliferation of microorganisms and cancer cells by disrupting key cellular processes such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while also exhibiting low toxicity towards normal cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione in lab experiments is its broad range of potential applications. It is also relatively easy to synthesize and has been shown to exhibit low toxicity towards normal cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione. One area of research is the development of new materials such as polymers and nanoparticles using this compound. Another area of research is the investigation of its potential use as a corrosion inhibitor in various industries. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
In conclusion, this compound is a chemical compound that has shown great potential in various fields of scientific research. Its broad range of potential applications, low toxicity towards normal cells, and relatively easy synthesis make it an attractive compound for further study. Future research in this area has the potential to lead to new materials, treatments for cancer and other diseases, and advancements in various industries.
Synthesis Methods
The synthesis of 4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione involves the reaction of 4-phenyl-3H-1,2,4-triazole-5-thiol with epichlorohydrin in the presence of a base. The resulting product is then treated with sodium hydride and 2-bromoethanol to yield the desired compound. This method has been optimized to achieve a high yield of the product.
Scientific Research Applications
4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as a corrosion inhibitor, as well as in the development of new materials such as polymers and nanoparticles.
properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H15N3OS/c18-13-15-14-12(10-5-2-1-3-6-10)16(13)9-11-7-4-8-17-11/h1-3,5-6,11H,4,7-9H2,(H,15,18) |
InChI Key |
YPGJALXQCAQBNJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide](/img/structure/B279223.png)
![2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B279225.png)
![5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279226.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B279238.png)
![2-[(3-chlorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B279240.png)
![2-[(4-ethylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B279241.png)
![2-[(2-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B279243.png)

![2,5-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B279250.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B279255.png)
![3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279257.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279264.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279265.png)